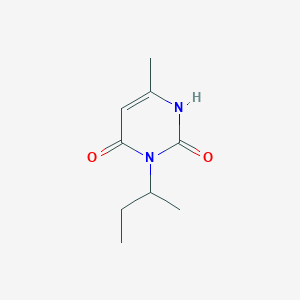

3-sec-Butyl-6-methyluracil

描述

Significance of Uracil (B121893) Derivatives in Chemical Biology

Uracil and its derivatives are cornerstones of chemical biology due to their integral role in the structure and function of nucleic acids. acs.org As a pyrimidine (B1678525) base, uracil is essential for the transcription of genetic information from DNA to RNA and plays a vital part in protein synthesis and cellular regulation. acs.org The modification of the uracil scaffold has led to the development of a vast array of derivatives with diverse biological applications.

These derivatives are frequently investigated for their potential as therapeutic agents. ontosight.ai For instance, by altering the structure of uracil, scientists can design molecules that interfere with viral replication or the growth of cancer cells, processes that heavily rely on nucleic acid synthesis. ontosight.aiontosight.ai Furthermore, modified uracils can act as inhibitors for enzymes involved in nucleotide metabolism, offering potential treatments for diseases characterized by aberrant enzyme activity. ontosight.ai The addition of various functional groups, such as alkyl, aryl, or halogen moieties, can significantly alter the compound's lipophilicity, electronic distribution, and steric properties, thereby influencing its interaction with biological macromolecules like proteins and enzymes. ontosight.ai This makes uracil derivatives a versatile platform for drug discovery and the development of molecular probes to study biological processes.

Historical Perspectives on 3-sec-Butyl-6-methyluracil Research

Research into this compound and its halogenated counterpart, bromacil (B1667870) (5-bromo-3-sec-butyl-6-methyluracil), has a history rooted in agricultural science. Bromacil was introduced in 1962 as a broad-spectrum herbicide for non-selective weed control. vt.edu Its primary mode of action is the inhibition of photosynthesis. vt.eduresearchgate.net Early studies focused on its efficacy in controlling a wide range of grass and broadleaf weeds, particularly in non-cultivated areas. vt.edupic.int

Over the years, research has expanded to investigate its physiological effects on various plant species. For example, studies have explored the basis of its selective control of certain grasses in turfgrass management. vt.edu The persistence of bromacil in the soil and its potential for groundwater contamination also became significant areas of research, leading to a better understanding of its environmental fate. pic.intresearchgate.net More recent research has delved into improving the synthesis methods of bromacil, aiming for higher yields and more environmentally friendly processes. google.compatsnap.com While much of the historical research focuses on the brominated form, these studies provide a foundational understanding of the core this compound structure and its biological interactions.

Scope and Objectives of Research on this compound

Current and future research on this compound and its derivatives spans several key objectives. A primary goal is the development of more efficient and sustainable synthetic methods. This includes exploring novel catalysts and reaction conditions to improve yield and reduce environmental impact. google.com

Another significant area of research is the exploration of its potential applications beyond herbicidal activity. Given the broad biological activities of uracil derivatives, there is interest in investigating this compound and related compounds for other biological activities. ontosight.aiontosight.aisolubilityofthings.com This involves synthesizing new derivatives and screening them for a range of potential therapeutic uses.

Furthermore, a deeper understanding of the structure-activity relationship is a continuous objective. By systematically modifying the substituents on the uracil ring and studying the resulting changes in biological activity, researchers aim to design more potent and selective molecules. Computational studies are also employed to model the interactions of these compounds with their biological targets, providing insights that can guide the design of new derivatives. acs.orgnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(sec-butyl)-6-methylpyrimidine-2,4(1H,3H)-dione |

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 6589-36-2 |

| Appearance | White solid |

| InChI | 1S/C9H14N2O2/c1-4-7(3)11-8(12)5-6(2)10-9(11)13/h5,7H,4H2,1-3H3,(H,10,13) |

Table generated from data available in PubChem and other chemical databases. nih.govlgcstandards.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7(3)11-8(12)5-6(2)10-9(11)13/h5,7H,4H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSCGNUFPLOCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210872 | |

| Record name | 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6589-36-2 | |

| Record name | 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-sec-Butyl-6-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC310276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sec-butyl-6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-SEC-BUTYL-6-METHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45N59TL1XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation of 3 Sec Butyl 6 Methyluracil

Endogenous Metabolic Pathways of Uracil (B121893) Compounds

Uracil, a fundamental pyrimidine (B1678525) base, and its related compounds undergo a well-defined three-step catabolic pathway in mammals. nih.govnih.gov This process is crucial for pyrimidine homeostasis and the breakdown of both endogenous and xenobiotic pyrimidine analogues. nih.gov The pathway effectively converts uracil into non-functional end products. nih.gov

The initial and rate-limiting step is the reduction of uracil to 5,6-dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govnih.gov Following this, the dihydrouracil (B119008) ring is hydrolyzed by dihydropyrimidinase (DHPase) to form N-carbamoyl-β-alanine. nih.gov The final step involves the enzyme β-ureidopropionase, which cleaves N-carbamoyl-β-alanine to produce β-alanine, ammonia, and carbon dioxide. nih.gov The resulting β-alanine is a non-essential amino acid that can be further utilized in the synthesis of pantothenate and coenzyme A or may function as a neurotransmitter. nih.govresearchgate.netresearchgate.net This enzymatic cascade is the primary route for inactivating pyrimidine-based compounds in the body. nih.gov

Metabolic Fates of 3-sec-Butyl-6-methyluracil

This compound is primarily recognized as a metabolite of the herbicide bromacil (B1667870) (5-bromo-3-sec-butyl-6-methyluracil). Its metabolic fate is intrinsically linked to the biotransformation of the parent compound.

Studies conducted on rats have been instrumental in identifying this compound as a product of bromacil metabolism. When rats were administered bromacil in their diet, analysis of their urine revealed the presence of this compound as one of several minor metabolites. mt.gov This indicates that de-bromination of the parent compound occurs in vivo. Further studies confirmed that bromacil is readily absorbed and extensively metabolized following oral administration in rats. epa.gov The primary route of excretion for the resulting metabolites is through the urine. mt.govepa.gov

In vivo studies of bromacil have identified a suite of metabolites, including this compound. The metabolic process primarily involves oxidation of the sec-butyl and methyl groups. epa.gov The principal metabolite found in rat urine is 5-bromo-3-sec-butyl-6-hydroxymethyluracil, which is often excreted as a glucuronide and/or sulfonate conjugate. mt.govepa.gov Other identified metabolites highlight hydroxylation at various positions on the sec-butyl group. mt.govcambridge.org In plant systems such as citrus trees, the major metabolite is also 5-bromo-3-sec-butyl-6-hydroxymethyluracil. cambridge.orgcambridge.org

The table below summarizes the key metabolites identified in studies of bromacil metabolism.

| Metabolite Name | Finding | Organism/System |

| This compound | Minor metabolite found in urine. | Rat |

| 5-bromo-3-sec-butyl-6-hydroxymethyluracil | Principal metabolite, excreted as glucuronide/sulfonate conjugates. | Rat, Human, Citrus |

| 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyluracil | Minor metabolite found in urine. | Rat |

| 3-sec-butyl-6-hydroxymethyluracil | Minor metabolite found in urine. | Rat |

| 5-bromo-3-(3-hydroxyl-1-methylpropyl)-6-methyluracil | Minor metabolite found in urine. | Rat, Citrus |

This table is based on data from references mt.govepa.govcambridge.org.

The biotransformation of bromacil into its various metabolites, including this compound, involves several key enzymatic reactions. The formation of hydroxylated metabolites is primarily due to the action of cytochrome P450 monooxygenases, which catalyze the hydroxylation at the 6-methyl position and on the sec-butyl side chain. epa.gov Following hydroxylation, these metabolites are often made more water-soluble for excretion through conjugation reactions, predominantly forming glucuronide conjugates. epa.gov

Environmental Degradation Pathways of this compound

In the environment, this compound is a significant and persistent degradate of bromacil, formed primarily through the action of microorganisms in soil and water.

Microbial action is the principal driver of bromacil degradation in the environment. mt.govacademicjournals.org Studies have shown that this compound is a major product of this degradation, particularly in aquatic environments. regulations.gov In anaerobic aquatic metabolism studies, this compound was identified as the main metabolite, accounting for a significant portion of the initial bromacil applied. nih.gov This transformation occurs through the reductive de-bromination of the parent herbicide. nih.gov

A bacterial strain, identified as a Pseudomonas sp., has been isolated from soil and shown to be capable of using bromacil as its sole source of carbon and energy. asm.org This bacterium effectively degrades the herbicide, leading to a stoichiometric release of bromide ions, which points to the cleavage of the carbon-bromine bond as a key step in the degradation pathway. asm.org The existence of such microorganisms highlights a natural pathway for the decontamination of environments containing these compounds. asm.org

The table below details the formation of this compound as a degradate of bromacil in different environmental systems.

| Environmental System | Condition | Finding |

| Aquatic Metabolism | Not specified | A major degradate, termed "degradate F", formed by de-bromination of parent bromacil (over 40% of applied radiation). regulations.gov |

| Anaerobic Aquatic Metabolism | Anaerobic | The main metabolite, with 80.7% of the initially applied bromacil found as this compound by day 304. nih.gov |

| River Water with Sediment | Anaerobic | Comprised ~20% of the radioactivity in the water after 12 weeks of incubation. epa.gov |

| Soil | Aerobic | While bromacil itself degrades microbially, this compound is noted as a major aquatic degradate. mt.govregulations.gov |

Photolytic Degradation and Resulting Products

Direct research on the photolytic degradation of this compound is not extensively detailed in available scientific literature. However, significant insights can be drawn from studies on its brominated precursor, bromacil (5-bromo-3-sec-butyl-6-methyluracil). The photostability of bromacil is influenced by environmental conditions such as pH. In laboratory studies, bromacil was found to be stable to photodegradation in water at pH 5 and 7, as well as on soil. regulations.gov However, under alkaline conditions (pH 9), where an absorption spectrum shift occurs, bromacil photodegrades with a half-life of 4 to 7 days. regulations.gov

The presence of photosensitizers can significantly accelerate the degradation of uracil-based compounds. In aqueous solutions containing sensitizers like methylene (B1212753) blue or riboflavin, bromacil is rapidly degraded under direct sunlight. epa.govresearchgate.net The photocatalysed degradation of bromacil in the presence of titanium dioxide (TiO₂) has been shown to yield several intermediate products. rsc.org This process, a form of advanced oxidation, can lead to the mineralization of the herbicide. rsc.orgresearchgate.net

While specific photolytic products of this compound are not defined, the degradation pathways of bromacil suggest that transformation would likely involve oxidation of the uracil ring and the alkyl side chains. Key degradation products identified from the photocatalysis of bromacil are listed below.

Table 1: Identified Products from the Photocatalytic Degradation of Bromacil

| Product Name | Chemical Formula | Notes |

|---|---|---|

| 5-Hydroxy-3-sec-butyl-6-methyl uracil | C₉H₁₄N₂O₃ | Identified via GC-MS analysis in a TiO₂ suspension. rsc.org |

| Diisopropyl urea (B33335) | C₇H₁₆N₂O | Identified via GC-MS analysis in a TiO₂ suspension. rsc.org |

| 3-sec-Butyl-5-acetyl-5-hydroxyhyantoin | Not specified | Predominant degradate in water with photosensitizers. epa.gov |

Chemical Reduction Pathways and Detoxification Products

Chemical reduction presents a significant pathway for the transformation of related herbicides, leading to detoxification. Specifically, the reductive dehalogenation of bromacil (5-bromo-3-sec-butyl-6-methyluracil) yields this compound as its sole reaction product. researchgate.netufz.denih.gov This transformation is a key detoxification process because the specific mode of action for bromacil as a herbicide is dependent on the carbon-halide bond. researchgate.netnih.gov

This reduction has been effectively demonstrated using a composite material consisting of zerovalent iron and colloidal activated carbon, known as Carbo-Iron®. researchgate.netufz.denih.gov Studies show that Carbo-Iron® reduces bromacil with greater activity than nanoscale zerovalent iron (nZVI) alone. researchgate.netufz.denih.gov

The resulting product, this compound, exhibits significantly lower toxicity. Research has demonstrated a 500-fold increase in the half-maximal-effect concentration (EC50) of this compound towards the chlorophyte Scenedesmus vacuolatus when compared to the parent compound, bromacil. researchgate.netnih.gov This indicates a substantial decrease in phytotoxicity, confirming the detoxification nature of this chemical reduction pathway. ufz.de

Table 2: Chemical Reduction of Bromacil to this compound

| Starting Compound | Reducing Agent | Product | Outcome |

|---|

Comparative Metabolism with 5-Bromo-3-sec-Butyl-6-methyluracil (Bromacil)

The metabolism of this compound is intrinsically linked to that of its parent compound, bromacil, as it is a key metabolite. A comparison of their metabolic fates highlights the critical role of the bromine atom in the biotransformation of bromacil.

Metabolism of Bromacil: Bromacil is extensively metabolized in animal systems and in the environment. epa.govnih.gov The primary metabolic pathways in rats involve oxidation. epa.govnih.gov The main transformations are hydroxylation at two principal sites: the 6-methyl group and the sec-butyl side chain. epa.govnih.gov This results in the formation of metabolites such as 5-bromo-3-sec-butyl-6-hydroxymethyluracil, which is considered the principal metabolite, along with 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyluracil and 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyluracil. nih.govcambridge.orgmt.gov These hydroxylated metabolites are often eliminated as water-soluble glucuronide conjugates. epa.govnih.gov

Formation of this compound from Bromacil: A crucial metabolic route for bromacil, particularly in environmental systems, is reductive dehalogenation—the removal of the bromine atom from the C5 position of the uracil ring. This process directly yields this compound. In anaerobic aquatic environments, this compound has been identified as a major degradate, accounting for over 40% of applied radioactivity in one study. regulations.gov It has also been detected as a minor metabolite in rat urine, indicating that this pathway can occur in mammals, albeit to a lesser extent than oxidative pathways. mt.gov

Metabolic Comparison: The metabolic profile of bromacil is dominated by reactions that are either directed at its side chains (hydroxylation) or at the C5-bromo substituent (reductive dehalogenation). In contrast, this compound lacks the bromine atom, and therefore, the reductive dehalogenation pathway is not applicable. The metabolism of this compound itself would proceed through pathways available to the unsubstituted uracil ring and its alkyl groups, such as hydroxylation at the sec-butyl and methyl positions, followed by potential ring opening, similar to other uracil compounds.

The key difference lies in the initial metabolic steps. Bromacil's metabolism is largely driven by detoxification mechanisms targeting the xenobiotic C-Br bond and hydroxylation of the alkyl groups. The formation of this compound represents a significant detoxification step, converting the active herbicide into a less toxic substance. researchgate.netnih.gov

Table 3: Comparative Metabolites of Bromacil

| Metabolite Name | Metabolic Pathway | System |

|---|---|---|

| 5-Bromo-3-sec-butyl-6-hydroxymethyluracil | Hydroxylation | Animals, Plants. cambridge.orgmt.govpic.int |

| 5-Bromo-3-(2-hydroxy-1-methylpropyl)-6-methyluracil | Hydroxylation | Animals. nih.govmt.gov |

| 5-Bromo-3-(3-hydroxy-1-methylpropyl)-6-methyluracil | Hydroxylation | Animals, Plants. nih.govcambridge.org |

| This compound | Reductive Dehalogenation | Anaerobic aquatic systems, Animals (minor). regulations.govmt.gov |

Biological Activity and Mechanisms of Action of 3 Sec Butyl 6 Methyluracil and Its Analogs

Phytotoxicological Mechanisms Related to 3-sec-Butyl-6-methyluracil and its Derivatives

The phytotoxicity of this compound and related compounds stems from their ability to inhibit photosynthesis, which leads to a cascade of secondary effects causing plant death. These herbicides are readily absorbed by the roots and translocated through the xylem to the leaves, where they exert their primary effect. researchgate.net

Inhibition of Photosynthesis (Photosystem II) by Uracil (B121893) Herbicides and their Degradates

The main herbicidal mechanism of the substituted uracil family, including compounds like bromacil (B1667870) (5-bromo-3-sec-butyl-6-methyluracil), is the potent inhibition of photosynthesis. cambridge.orgcambridge.orgscribd.com These herbicides act on Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. cambridge.orgnih.govnih.gov Specifically, they bind to the D1 protein within the PSII reaction center, blocking the transport of electrons to plastoquinone. nih.gov This interruption of the photosynthetic electron transport chain effectively shuts down the plant's ability to produce energy through photosynthesis. cambridge.orgnih.gov

This inhibition of the Hill reaction in isolated chloroplasts is a hallmark of uracil herbicides. cambridge.orgcambridge.org For example, isocil (B1672223) has demonstrated strong inhibition with a concentration causing 50% inhibition (I50) of 2.7 x 10⁻⁶ M. cambridge.orgcambridge.org While the inhibition of photosynthesis can lead to slow starvation, a more rapid death is often observed, which is believed to result from the production of secondary toxic substances due to the disruption of normal photosynthetic processes. cambridge.orgnih.gov

Table 1: Inhibitory Concentration (IC50/EC50) of Uracil Herbicides and Analogs on Photosynthesis and Plant Growth

| Compound | Species/System | Endpoint | Value | Reference(s) |

|---|---|---|---|---|

| Isocil | Isolated Chloroplasts | Hill Reaction Inhibition (I50) | 2.7 µM | cambridge.orgcambridge.org |

| Bromacil | Halophila ovalis (Seagrass) | Photosynthesis Inhibition (IC50) | 25 µg/L (48h) | researchgate.net |

| Bromacil | Asparagus officinalis | Fluorescence Yield Decline (ED50) | 2.3 ppm | pnas.org |

| Bromacil | Molokhia (Corchorus olitorius) | Growth Inhibition (EC50) | 0.08 mg/kg | nih.govtandfonline.comresearchgate.net |

| Bromacil | Wheat (Triticum aestivum) | Growth Inhibition (EC50) | 3.08 mg/kg | nih.govresearchgate.net |

| Bromacil | Melon (Cucumis melo) | Growth Inhibition (EC50) | 4.77 mg/kg | nih.govresearchgate.net |

Impact on Plant Physiological Processes and Growth

The inhibition of photosynthesis triggers a series of visible and physiological effects in susceptible plants. A primary symptom of uracil herbicide phytotoxicity is the yellowing of leaves (chlorosis), which typically begins at the leaf tips and margins and progresses inwards, eventually leading to tissue death (necrosis). cambridge.orgnih.govpnas.org These symptoms appear because the herbicides are transported via the water-conducting xylem, accumulating in the older leaves first. cambridge.orgnih.gov

Detoxification Mechanisms in Plant Systems

Plants have evolved mechanisms to detoxify herbicides. For bromacil, a key detoxification pathway is reductive dehalogenation. ufz.de In this process, the bromine atom at the C5 position of the uracil ring is removed, converting bromacil into its parent compound, this compound. ufz.de This transformation significantly reduces the phytotoxicity of the molecule. Research has shown that the resulting metabolite, this compound, has a half-maximal-effect concentration (EC50) that is 500-fold higher than that of the parent bromacil, indicating a substantial loss of herbicidal activity. ufz.de This detoxification confirms that the halogen at the C5 position is critical for the specific mode of action of the herbicide. ufz.de

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The herbicidal potency of uracil derivatives is highly dependent on the chemical groups attached to the uracil ring. Structure-activity relationship (SAR) studies explore how modifications at different positions of the molecule, particularly at the N3 and C6 positions, influence biological activity. researchgate.net

Influence of N3- and C6-Substitutions on Biological Activity

The substituents at the N3 and C6 positions of the uracil ring are crucial determinants of herbicidal efficacy. The nature of the alkyl group at the N3 position significantly impacts the compound's ability to bind to the D1 protein in Photosystem II. For instance, the sec-butyl group in this compound provides a specific size and conformation that contributes to its high affinity for the target site.

SAR studies on other uracil derivatives have also highlighted the importance of these positions for various biological activities, including anti-inflammatory and antibacterial effects, indicating that the N3 and C6 positions are key for molecular recognition by biological targets. researchgate.netnih.gov

Effects of Halogenation at C5 Position on Bioactivity

The introduction of a halogen atom at the C5 position of the uracil ring is a pivotal strategy in medicinal chemistry, often leading to a dramatic enhancement or alteration of biological activity. mostwiedzy.plresearchgate.net This modification can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Historically, derivatives such as 5-fluorouracil (B62378) and 5-chlorouracil (B11105) were among the initial pharmacologically active uracil analogs developed. researchgate.net The substitution at this position is a common method for creating derivatives with anticancer, antiviral, and photosensitizing properties. mostwiedzy.plresearchgate.net

A prominent example directly related to the core compound is Bromacil , the trivial name for 5-bromo-3-sec-butyl-6-methyluracil . researchgate.netnih.gov The addition of the bromine atom at the C5 position confers potent herbicidal activity. researchgate.netgoogle.com Bromacil functions by interfering with the photosynthetic pathway in plants. researchgate.net It is readily absorbed by the root system and acts as a specific inhibitor of photosynthesis, a mechanism that leads to a gradual kill of the target plant. researchgate.net The high reactivity conferred by the bromine atom is a key determinant of its biological effect. google.com

The nature of the halogen and other substituents on the uracil ring collectively determines the specific bioactivity. For instance, while 5-bromination in the context of this compound leads to a herbicide, other 5-halogenated pyrimidines are explored for entirely different therapeutic applications, such as antiviral agents like 5-bromovinyl-2′-deoxyuridine (Brivudine). mdpi.com

Table 1: Effect of C5-Halogenation on the Bioactivity of Uracil Derivatives

| Derivative Name | Halogen at C5 | Primary Bioactivity | Reference |

|---|---|---|---|

| 5-Fluorouracil | Fluorine | Anticancer | researchgate.net |

| 5-Chlorouracil | Chlorine | Pharmacologically active | researchgate.net |

| Bromacil (5-bromo-3-sec-butyl-6-methyluracil) | Bromine | Herbicidal | researchgate.net |

| 5-Iodo-2'-deoxyuridine | Iodine | Antiviral | researchgate.net |

Rational Design of Uracil Derivatives for Specific Activities

The uracil scaffold is a privileged structure in drug discovery due to its synthetic accessibility and its presence in biological systems. researchgate.net Rational design involves the strategic modification of the uracil core at positions N1, N3, C5, and C6 to develop derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. researchgate.net

Key strategies in the rational design of uracil derivatives include:

Modification of Substituents: Altering substituents at the N1, N3, C5, and C6 positions is a primary approach. researchgate.net For example, introducing lipophilic groups can modify how the compound interacts with cellular membranes and binding pockets of target proteins. nih.gov

Target-Specific Design: Derivatives are logically designed to inhibit specific biological targets. For instance, novel uracil-containing thiazolidinone derivatives have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E kinase, which are important targets in cancer therapy. nih.gov Similarly, 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives were designed as potent dipeptidyl peptidase-4 (DPP4) inhibitors for potential use as antidiabetic agents. bohrium.com

Mimicking Natural Scaffolds: Another approach involves designing uracil-containing molecules that mimic the structure of natural products. This has been used to generate libraries of compounds targeting topoisomerase, an enzyme crucial for DNA replication, leading to the discovery of potent antiproliferative agents. nih.gov

Utilizing Advanced Synthesis: Multicomponent reactions (MCRs) are employed to efficiently generate a diverse library of complex uracil-based molecules from simple starting materials in a single step, accelerating the discovery of bioactive leads. nih.gov

These design principles allow chemists to fine-tune the properties of uracil derivatives, moving from broad-spectrum activity to highly specific interactions with a desired biological target.

Proliferative Activity on Mammalian Cellular Systems

The effect of this compound and its analogs on the proliferation of mammalian cells has been a subject of scientific investigation. Studies on various cell lines reveal a spectrum of activity, from antiproliferative effects to stimulation of cell growth, depending on the specific derivative and the cell type.

In one study, the proliferative activity of several 6-substituted uracil derivatives was evaluated on immortalized lung epithelial cells (LC line). jppres.com While some derivatives, such as 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil, demonstrated a high capacity to stimulate cell proliferation, 3-butyl-6-methyluracil (an isomer of this compound) was also tested. jppres.comresearchgate.net

Another investigation focused on the antiproliferative effects of a different set of uracil derivatives on human chronic myelogenous leukemia K562 cells. nih.gov In this study, compounds were evaluated for their ability to inhibit cell growth, with IC₅₀ values (the concentration required to inhibit cell proliferation by 50%) being determined. Compounds with lipophilic groups in the N1, N3, or C5 region showed notable activity. nih.gov For example, 1-octylthymine (B14642794) (Compound 9) was identified as a particularly potent molecule, exhibiting an IC₅₀ of approximately 30 μM after 3 days of treatment and inducing differentiation in these cancer cells. nih.gov

Table 2: Antiproliferative Activity of Selected Uracil Derivatives on K562 Cells

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Azidomethyluracil (3) | Uracil with azidomethyl at C5 | < 150 | nih.gov |

| 1-Octylthymine (9) | Thymine with octyl at N1 | ~30 | nih.gov |

| N-Benzyl-1-octyl-5-uracilcarboxamide (11) | Uracil with octyl at N1 and benzylcarboxamide at C5 | < 150 | nih.gov |

| 1,3-Dioctylthymine (12) | Thymine with octyl groups at N1 and N3 | < 150 | nih.gov |

Data represents antiproliferative effects after 3-5 days of treatment.

These findings highlight the diverse effects of uracil derivatives on mammalian cell proliferation, which are highly dependent on the specific substitution pattern of the uracil ring.

Interactions with Biological Macromolecules and Cellular Targets

The biological activity of this compound and its analogs stems from their interactions with various biological macromolecules and cellular components. The specific target and nature of this interaction are dictated by the compound's unique three-dimensional structure and chemical properties.

The herbicidal action of Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a well-defined example. Its primary cellular target is a key component of the photosynthetic apparatus in plants. researchgate.net By inhibiting photosynthesis, it disrupts the plant's ability to produce energy, ultimately leading to cell death. researchgate.netpic.int

For other uracil derivatives, the range of targets is broad:

Nucleic Acids: The pyrimidine (B1678525) moiety itself is capable of both stacking and hydrogen bonding interactions with DNA, which can interfere with DNA replication and function. nih.gov This is a fundamental mechanism for many anticancer and antiviral drugs that act as nucleoside analogs.

Enzymes: Uracil derivatives are frequently designed to inhibit specific enzymes.

Kinases: As mentioned, derivatives have been rationally designed to target and inhibit protein kinases like EGFR and BRAFV600E, which are critical in cell signaling pathways that control cell growth and division. nih.gov

Polymerases: Non-nucleoside inhibitors can bind to viral polymerases (like reverse transcriptase) at sites outside the enzyme's active site, causing a conformational change that inactivates the enzyme. mdpi.comresearchgate.net

Other Enzymes: Uracil-based compounds have been developed as inhibitors for enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases. mdpi.com Molecular docking studies help visualize how these inhibitors fit into the active site gorge of the enzyme, forming specific interactions (e.g., hydrogen bonds, π-π stacking) with key amino acid residues. mdpi.com

The interaction often involves the uracil core acting as a scaffold, with the various substituents at the N1, N3, C5, and C6 positions providing the specific contacts that determine binding affinity and selectivity for the target macromolecule.

Environmental Occurrence and Transport of 3 Sec Butyl 6 Methyluracil

Occurrence as a Major Transformation Product of 5-Bromo-3-sec-Butyl-6-methyluracil (Bromacil)

3-sec-Butyl-6-methyluracil is a significant transformation product of the herbicide bromacil (B1667870) (5-bromo-3-sec-butyl-6-methyluracil). Its formation in the environment primarily occurs through the reductive dehalogenation of bromacil. nih.gov This process involves the removal of the bromine atom from the uracil (B121893) ring structure of bromacil, leading to the creation of this compound.

In soil environments, this transformation can be substantial. For instance, one study found that this compound was the main metabolite, accounting for 80.7% of the initially applied bromacil by day 304. nih.gov In aquatic metabolism studies, this compound, also referred to as degradate "F", is considered a major degradate formed by the de-bromination of its parent compound, bromacil, and can constitute over 40% of the applied radiation. regulations.gov

Besides this compound, other minor metabolites of bromacil have been identified in environmental and biological samples. These include 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyluracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-hydroxymethyluracil, 3-sec-butyl-6-hydroxymethyluracil, and 5-bromo-3-(3-hydroxyl-1-methylpropyl)6-methyluracil. mt.gov

Environmental Persistence and Mobility in Terrestrial and Aquatic Systems

The environmental fate of this compound is intrinsically linked to the persistence and mobility of its parent compound, bromacil. Bromacil itself is known for its high persistence in soil and a high potential for leaching, which can lead to the contamination of groundwater. pic.int

Soil Adsorption and Leaching Dynamics

The movement of this compound in soil is influenced by the same factors that affect bromacil, such as soil type, organic matter content, and pH. Studies on bromacil have shown that its adsorption to soil particles can vary, which in turn affects its leaching potential. For example, bromacil has been detected in various soil textures, from sand to clay, for over two years following a single application. mt.gov This persistence suggests that its transformation product, this compound, may also exhibit prolonged presence in the soil profile, with the potential for downward movement towards groundwater.

Transport in Groundwater and Surface Water Systems

Given the leaching potential of bromacil, both the parent compound and its transformation products, including this compound, can be transported into groundwater and surface water systems. The presence of bromacil in groundwater is a documented environmental concern. pic.int Consequently, where bromacil is found in aquatic environments, it is plausible to expect the presence of its major degradation product, this compound. The transport of these compounds is governed by water flow and the hydrogeological characteristics of the area.

Environmental Degradation Kinetics and Pathways of this compound

The degradation of this compound in the environment can occur through various processes, including photodegradation and microbial degradation. These processes determine the ultimate fate and persistence of the compound in different environmental compartments.

Photodegradation under Defined Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is a potential degradation pathway for uracil-based herbicides and their transformation products. For the parent compound bromacil, studies have investigated its photodegradation in aqueous solutions under simulated sunlight. One such study identified fourteen degradation products and found that the process followed pseudo-first-order kinetics. researchgate.net While this study focused on bromacil, it provides a model for how this compound might also be susceptible to photodegradation, breaking down into smaller, potentially less harmful by-products. The rate and extent of photodegradation would depend on factors such as light intensity, wavelength, and the presence of photosensitizing substances in the environment.

Microbial Degradation in Varied Environmental Matrices

Microbial activity is a crucial factor in the degradation of organic compounds in soil and water. The persistence of bromacil in soil, with a reported half-life of 275 days in neutral pH soil, suggests that microbial degradation of the parent compound is a slow process. regulations.gov The primary degradation pathway for bromacil in soil is often the formation of carbon dioxide, with several minor degradates also identified. regulations.gov As the major transformation product, this compound is an integral part of this microbial degradation sequence. The rate of its further breakdown by microorganisms will depend on the specific microbial populations present, as well as environmental conditions such as temperature, moisture, and nutrient availability.

Chemical Degradation Processes in the Environment

The environmental persistence and degradation of this compound are closely linked to the fate of the herbicides bromacil and terbacil (B128106), as it is a significant degradation product of bromacil. regulations.gov The chemical degradation of these related uracil herbicides in the environment is influenced by several processes, including microbial action and photodegradation.

In soil, the primary route of dissipation for uracil herbicides like bromacil appears to be microbial degradation. epa.gov For instance, terbacil is degraded by microbial action in moist soils. nre.tas.gov.au The persistence of these compounds, and consequently their degradation products, can vary significantly depending on environmental conditions. Factors such as application rate, soil type, organic matter content, oxygen availability, and rainfall all play a role in the degradation timeline. nre.tas.gov.auepa.gov

Field dissipation studies have shown that the half-life of terbacil can be 204 days in silty clay soil, 212 days in silt loam soil, and 252 days in sandy loam soil. epa.gov Bromacil's half-life in soil is approximately 60 days but can extend to 8 months under certain conditions. wa.govorst.edu In neutral pH soil (pH 6.6), bromacil degrades slowly, with a reported half-life of 275 days, where the primary degradation product is carbon dioxide. regulations.gov

In aquatic environments, photodegradation can be a significant degradation pathway, particularly under alkaline conditions. epa.gov While terbacil is stable in water and does not readily undergo hydrolysis or photodegradation, bromacil's primary routes of dissipation include photolysis in water under alkaline conditions (pH 9) and microbial degradation under anaerobic conditions. regulations.govnre.tas.gov.au One of the major degradates in the aquatic metabolism of bromacil is this compound, formed through a process of de-bromination. regulations.gov

| Compound | Environment | Degradation Process | Half-Life | Influencing Factors |

| Terbacil | Soil | Microbial Degradation | 204-252 days | Application rate, soil type, rainfall, oxygen, organic matter nre.tas.gov.auepa.gov |

| Bromacil | Soil | Microbial Degradation | ~60 days to 8 months | Organic content of the soil wa.govorst.edu |

| Bromacil | Soil (pH 6.6) | Slow Degradation | 275 days | pH |

| Bromacil | Water | Photolysis | Varies | Alkaline conditions (pH 9) regulations.gov |

| Bromacil | Water | Anaerobic Microbial Degradation | Varies | Anaerobic conditions regulations.gov |

Bioaccumulation Potential in Non-Target Organisms

The potential for this compound to bioaccumulate in non-target organisms is inferred from studies of its parent compounds, bromacil and terbacil. Generally, these uracil herbicides exhibit a low potential for bioaccumulation in aquatic organisms.

Studies on bromacil indicate that it does not significantly bioaccumulate in fish. wa.gov It is reported that bromacil accumulates only slightly in fish and depurates rapidly. regulations.gov Similarly, terbacil has been shown not to bioaccumulate in bluegill sunfish. orst.edu

The toxicity of these compounds to various non-target organisms has been evaluated. Terbacil is considered slightly to practically non-toxic to aquatic organisms. nre.tas.gov.auorst.edu For bromacil, acute toxicity ranges from practically non-toxic to slightly toxic for birds, mammals, honey bees, fish, and estuarine and marine species. epa.gov

| Compound | Organism | Bioaccumulation Potential | Acute Toxicity Level |

| Bromacil | Fish | Does not bioaccumulate; accumulates slightly and depurates rapidly regulations.govwa.gov | Practically non-toxic to slightly toxic epa.gov |

| Terbacil | Bluegill Sunfish | Does not bioaccumulate orst.edu | Slightly to practically non-toxic to aquatic organisms nre.tas.gov.auorst.edu |

| Bromacil | Birds | - | Practically non-toxic epa.gov |

| Bromacil | Mammals | - | Practically non-toxic to slightly toxic epa.gov |

| Bromacil | Honey Bees | - | Practically non-toxic epa.gov |

While this compound is a major degradate of bromacil, specific studies focusing solely on its bioaccumulation potential are not widely available in the reviewed literature. However, based on the behavior of the parent compounds, it is anticipated that its potential for significant bioaccumulation in non-target organisms is low.

Chromatographic Separation Techniques for this compound

Following extraction and concentration, chromatography is employed to separate this compound from any remaining co-extracted compounds before its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly used techniques for this purpose.

1 High-Performance Liquid Chromatography (HPLC) Applications

HPLC is the predominant analytical technique for uracil herbicides due to their polarity, thermal lability, and UV-absorbing properties. pjoes.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase (usually a mixture of water and acetonitrile (B52724) or methanol). epa.govchromatographyonline.com

A significant challenge in the RP-HPLC analysis of uracil and its derivatives is their high polarity, which can lead to poor retention on standard C18 columns. tcichemicals.com To overcome this, specialized stationary phases have been developed. For example, a C18 column with a covalently bonded polar functional group provides a multi-modal separation mechanism, enhancing retention for polar compounds like uracils without the need for derivatization or aggressive ion-pairing reagents. tcichemicals.com Detection is most commonly achieved using a UV detector, as the uracil ring structure possesses a strong chromophore. acs.orgpjoes.com For higher selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS/MS), which has become the gold standard for trace contaminant analysis. chromatographyonline.comsigmaaldrich.com

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Uracil Derivatives

| Analyte(s) | Column Type | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| Uracil, 5,6-dihydrouracil, 5-fluorouracil (B62378) | Kinetex PS C18 (polar modified) | Not Specified | MS | Enhanced retention of highly polar uracils | tcichemicals.com |

| Organonitrogen Pesticides (including Uracils) | Not Specified | Acetonitrile / Aqueous Buffer | UV | General method for a broad range of pesticides | pjoes.com |

| Pesticides including Uracils | C18 | Water-Methanol mixture | Diode Array Detector (DAD) | Method for determination in natural water | epa.gov |

| Uracil | Not Specified | Not Specified | Diode Array Detector (DAD) | Validated for analysis in tea after SPE | acs.org |

2 Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the separation of volatile and thermally stable compounds. While less common than HPLC for intact uracils due to their polarity and low volatility, GC methods have been successfully developed, particularly when coupled with highly sensitive detectors like a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (GC-MS). mt.govpjoes.com

A key consideration for the GC analysis of uracil derivatives is the need for derivatization. This chemical process converts the polar N-H groups in the uracil ring into less polar, more volatile moieties, improving chromatographic peak shape and thermal stability. A common approach is on-column methylation, where a methylating reagent like trimethylanilinium hydroxide (B78521) is co-injected with the sample, forming N-methyl derivatives directly in the hot GC inlet. nih.gov Other methods may use silylation reagents. A GC/NPD method developed for uracil herbicides in plant roots utilized a DB-1 capillary column and achieved detection limits in the mg/kg range after a thorough extraction and cleanup procedure. mt.gov

Table 4: Gas Chromatography (GC) Parameters for Uracil Herbicides

| Analyte(s) | Column Type | Derivatization | Detector | Key Finding | Reference |

|---|---|---|---|---|---|

| Bromacil, Lenacil, Terbacil | Capillary DB-1 | None specified (direct analysis after cleanup) | NPD | Simultaneous determination in plant roots | mt.gov |

| Uracil Herbicides | Not Specified | On-column methylation with trimethylanilinium hydroxide | Not Specified | Derivatization provides rapid and quantitative analysis | nih.gov |

| Uracil Herbicides | Ucon Polar | None specified | Electron Affinity | Method developed for residues in soil and alfalfa | pjoes.com |

Analytical Methodologies for the Trace Analysis of 3 Sec Butyl 6 Methyluracil

3 Ion-Interaction Reversed-Phase Chromatography for Uracil (B121893) Derivatives

Ion-Interaction Chromatography, also known as ion-pair reversed-phase chromatography, is a specialized HPLC technique that enhances the retention of ionic or ionizable analytes on a reversed-phase column. This method is particularly useful for polar compounds like uracil derivatives that may exhibit poor retention under standard RP-HPLC conditions.

The principle involves adding an ion-pairing reagent to the mobile phase. This reagent is typically a large, ionic molecule with a hydrophobic alkyl chain, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydroxide) for acidic analytes or an alkyl sulfonate for basic analytes. The ion-pairing reagent forms an electrostatically-bound, neutral ion pair with the charged analyte. This new complex is significantly more hydrophobic than the analyte alone, leading to increased interaction with the non-polar stationary phase and thus, greater retention.

This technique allows for the manipulation of selectivity by changing the type or concentration of the ion-pairing reagent. For instance, a study demonstrated that adding didecyldimethylammonium lactate, an ionic liquid, to the mobile phase significantly improved the separation of uracil derivatives by reducing peak tailing and analysis time. This approach provides an effective strategy for the analysis of 3-sec-Butyl-6-methyluracil, especially when separating it from other polar metabolites or interferences in complex samples.

Advanced Research Applications and Future Perspectives for 3 Sec Butyl 6 Methyluracil

Role as a Key Intermediate in Complex Chemical Synthesis

The inherent reactivity and structural versatility of the uracil (B121893) ring make 3-sec-Butyl-6-methyluracil a valuable starting material, or intermediate, for the synthesis of more complex molecules. Its core structure can be systematically modified to produce a wide array of derivatives with tailored properties.

The uracil nucleus is a cornerstone in the design of therapeutic agents, particularly in antiviral and anticancer chemotherapy. conicet.gov.ar Modifications to the uracil ring can yield compounds with improved pharmacological features such as enhanced bioactivity, selectivity, and metabolic stability. researchgate.net While this compound itself is not a final drug product, its scaffold is representative of the class of substituted uracils that are precursors in medicinal chemistry. For instance, the development of novel uracil derivatives often involves substitutions at various positions on the pyrimidine (B1678525) ring to create agents that can inhibit critical viral replication pathways or act as thymidylate synthase inhibitors for anticancer applications. researchgate.netnih.gov Research has shown that 6-methyluracil (B20015) derivatives can act as acetylcholinesterase inhibitors, which are a key target in the development of treatments for Alzheimer's disease. nih.gov These derivatives function as dual-binding site inhibitors, interacting with both the catalytic active site and the peripheral anionic site of the enzyme, which can help improve cognition and slow neurodegeneration. nih.gov

Perhaps the most prominent application of this compound as a chemical intermediate is in the synthesis of herbicides. It is the direct precursor to Bromacil (B1667870), a potent herbicide created through the bromination of the this compound structure at the C5 position. researchgate.netresearchgate.net Bromacil, chemically known as 5-bromo-3-sec-butyl-6-methyluracil, is widely used for general weed and brush control in both agricultural (especially citrus and pineapple crops) and non-cropland areas. researchgate.netpic.int It functions by interfering with photosynthesis in target plants. researchgate.net The synthesis of Bromacil from its precursor highlights how a specific functionalization—in this case, halogenation—can transform a basic uracil structure into a highly active agrochemical. researchgate.net The uracil family of herbicides demonstrates broad toxicity to many plant species, and the specific substituents on the uracil ring significantly influence their activity, persistence in soil, and other key characteristics. researchgate.net

This compound is itself a heterocyclic compound (a pyrimidinedione). In synthetic chemistry, it serves as a foundational block for creating more elaborate heterocyclic systems. The uracil ring can be fused with other rings or have various heterocyclic moieties attached to it. For example, research into uracil chemistry has led to the synthesis of fused heterocyclic systems like tetrazolo[1,5-f]pyrimidines, which are prepared from 6-chlorouracil derivatives. mdpi.com Furthermore, novel uracil derivatives bearing a 1,2,3-triazole moiety have been designed and synthesized as potential antitumor drugs. nih.gov These complex syntheses demonstrate the utility of the substituted uracil core as a versatile platform for building a diverse range of heterocyclic compounds with potential biological activities.

Development of Novel Uracil-Based Compounds with Targeted Functionalities

Ongoing research is focused on leveraging the this compound scaffold and related structures to design next-generation compounds with high specificity and novel applications.

A key goal in modern drug and agrochemical design is to create molecules that interact with a specific biological target, thereby maximizing efficacy and minimizing off-target effects. The uracil scaffold is well-suited for this "targeted design" approach. By strategically modifying the substituents at different positions of the ring, chemists can fine-tune the molecule's shape, size, and electronic properties to achieve a precise fit with a target enzyme or receptor.

For example, in the development of anticancer agents, uracil derivatives have been specifically designed to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. nih.gov Similarly, by modifying the substituents, researchers have developed 6-methyluracil derivatives that selectively inhibit acetylcholinesterase to treat Alzheimer's disease. nih.gov This structure-activity relationship (SAR) approach allows for the rational design of compounds with enhanced specificity for their intended biological targets. researchgate.net

Table 1: Research on Uracil Derivatives and Their Targeted Applications

| Derivative Class | Structural Modification | Target/Application | Desired Outcome |

|---|---|---|---|

| Anticancer Agents | Addition of a 1,2,3-triazole moiety | Thymidylate Synthase (TS) Inhibition | Potent and specific anticancer activity nih.gov |

| Antiviral Agents | Modifications at the C5 position | Viral replication pathway enzymes | Inhibition of viruses such as HIV and herpes nih.gov |

| Neurodegenerative Disease Agents | Specific substitutions on the 6-methyluracil core | Acetylcholinesterase (AChE) Inhibition | Dual-binding inhibition for Alzheimer's treatment nih.gov |

| Herbicides | Bromination at the C5 position | Photosynthesis Pathway | Broad-spectrum weed control researchgate.netresearchgate.net |

The chemical tractability of the uracil ring continues to open doors for new applications. Researchers are exploring the synthesis of hybrid molecules that combine the uracil scaffold with other pharmacologically active groups to create compounds with novel or synergistic effects. Examples include uracil-coumarin and uracil-caffeine hybrids, which have been investigated for anticancer, antibacterial, and antioxidant properties. semanticscholar.org

In agrochemistry, the principles learned from Bromacil are being applied to design new herbicides. The synthesis and structure-activity relationships of novel 3-(4,6-substituted benzoheterocyclyl) uracil herbicides have been explored, leading to a new class of compounds that act by inhibiting the plant enzyme protoporphyrinogen oxidase (Protox). researchgate.net This ongoing exploration ensures that the uracil scaffold, as exemplified by intermediates like this compound, will remain a vital component in the discovery pipeline for new therapeutic and agrochemical agents.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Family |

|---|---|

| This compound | Substituted Uracil / Pyrimidinedione |

| Bromacil (5-bromo-3-sec-butyl-6-methyluracil) | Substituted Uracil / Herbicide |

| 5-Fluorouracil (B62378) | Substituted Uracil / Anticancer Agent |

| Thymidylate synthase | Enzyme |

| Acetylcholinesterase | Enzyme |

| Protoporphyrinogen oxidase | Enzyme |

| Tetrazolo[1,5-f]pyrimidine | Fused Heterocycle |

| 1,2,3-Triazole | Heterocycle |

| Coumarin | Heterocyclic Compound |

Computational Chemistry and Molecular Modeling for this compound Studies

Computational chemistry and molecular modeling serve as powerful tools in the modern scientific investigation of chemical compounds, and this compound is no exception. These in silico approaches provide deep insights into molecular properties and behaviors that can be difficult or costly to determine through experimentation alone. By simulating the molecule's structure and interactions at an atomic level, researchers can predict its behavior under various conditions, guiding further experimental work.

Prediction of Reactivity and Interaction Mechanisms

Computational methods are instrumental in predicting the chemical reactivity and potential interaction mechanisms of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the electronic structure of the molecule. These calculations reveal key information about electron distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are fundamental to understanding how the molecule will interact with other chemical species.

For instance, DFT modeling of related 5-halouracils has been used to understand reaction pathways, such as the abstraction of a halogen cation or a methyl proton, which dictates the formation of different products researchgate.net. Similar methodologies can be applied to this compound to predict its sites of electrophilic and nucleophilic attack, its susceptibility to oxidation or reduction, and its potential to form hydrogen bonds or other non-covalent interactions. The calculated energies of different molecular conformations and transition states can elucidate the mechanisms of chemical reactions involving the uracil ring or its substituents.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance in Reactivity Prediction |

|---|---|---|

| Molecular Weight | 182.22 g/mol | Basic property for stoichiometric calculations. |

| XLogP3 | 0.9 | Indicates moderate lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donor Count | 1 | The N-H group is a primary site for hydrogen bonding. |

| Hydrogen Bond Acceptor Count | 2 | The two carbonyl oxygen atoms are primary sites for accepting hydrogen bonds. |

| Polar Surface Area | 49.4 Ų | Influences transport properties and interactions with biological macromolecules. |

Source: Data computed by PubChem. nih.gov

Rational Drug Design and Optimization

The principles of rational drug design leverage computational modeling to design and optimize molecules with specific biological activities. For derivatives of 6-methyluracil, molecular docking has been a key technique. Docking simulations predict the preferred orientation of a ligand (like this compound) when bound to a specific protein target to form a stable complex.

Research on macrocyclic derivatives of 6-methyluracil has utilized docking simulations to understand their binding to acetylcholinesterase (AChE), an important enzyme in the nervous system researchgate.net. These studies showed that the uracil-containing compounds could bind to the peripheral anionic site of the enzyme researchgate.net. By applying similar docking protocols, researchers can screen this compound against various biological targets, such as enzymes or receptors, to identify potential therapeutic applications. The model can predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and specific amino acid residues in the target's active site, guiding the design of more potent and selective analogs.

Interdisciplinary Research Integrating this compound Science

The study of this compound extends beyond pure chemistry, finding relevance in interdisciplinary fields where its unique chemical properties can be harnessed for practical applications.

Environmental Remediation Technologies

A closely related compound, 5-bromo-3-sec-butyl-6-methyluracil (Bromacil), is a widely used herbicide known for its persistence in the environment and its potential to contaminate water sources researchgate.net. Research into the degradation of Bromacil is crucial for developing effective environmental remediation strategies. Studies have identified various degradation products and calculated the kinetics of its breakdown under simulated sunlight in the presence of catalysts like Au/TiO2 researchgate.net.

This research provides a direct framework for investigating the environmental fate of this compound. By studying its biodegradability and photodegradation pathways, scientists can assess its environmental impact. Furthermore, this knowledge can be used to develop advanced oxidation processes or bioremediation techniques specifically tailored to remove this class of compounds from soil and water, should they be identified as pollutants.

Tools in Chemical Biology Research

Uracil analogs have long been used as tools in chemical biology to probe cellular processes. For example, the brominated analog, 5-bromo-3-sec-butyl-6-methyluracil, was investigated for its ability to replace thymine in the DNA of mice, providing insights into DNA metabolism and replication nih.gov.

This compound can similarly be developed as a chemical probe. Its sec-butyl and methyl groups can influence its interaction with the enzymes involved in nucleotide metabolism and DNA synthesis. By isotopically labeling the molecule, researchers could trace its metabolic fate within cells and organisms. Such studies are valuable for understanding fundamental biological pathways and for identifying enzymes that could be targeted for therapeutic intervention.

Emerging Research Questions and Future Challenges in this compound Research

While the foundational chemistry of this compound is established, several research avenues remain underexplored. The future of research on this compound lies in addressing complex questions and overcoming scientific challenges that bridge fundamental science and applied technology.

Key Emerging Research Questions:

Detailed Interaction Profiling: What is the comprehensive interaction profile of this compound with a wide range of biological macromolecules? High-throughput screening combined with detailed computational modeling could uncover novel biological targets and potential therapeutic uses.

Environmental Persistence and Transformation: What are the specific environmental degradation pathways of this compound, and what are the identities and potential toxicities of its transformation products? A full life-cycle analysis is needed to understand its environmental risk profile.

Biophysical Characterization: How does the sec-butyl group, compared to other alkyl substituents, specifically influence the membrane permeability, solubility, and crystal packing of the 6-methyluracil scaffold? Experimental and computational studies on polymorphism, similar to those conducted on 6-methyluracil, could reveal important physical properties relevant to formulation and bioavailability nih.govnih.gov.

Mechanism as a Bioactive Agent: If biological activity is identified, what is the precise molecular mechanism of action? Moving beyond simple screening to detailed mechanistic studies is a significant future challenge.

Future Research Challenges:

Lack of Specific Models: A primary challenge is the limited amount of specific experimental data for this compound, which is needed to validate and refine computational models of its behavior.

Synthesis of Complex Derivatives: Developing synthetic routes to novel, more complex derivatives for structure-activity relationship (SAR) studies requires significant investment in synthetic chemistry.

Interdisciplinary Collaboration: Answering the emerging questions will necessitate strong collaboration between computational chemists, environmental scientists, chemical biologists, and pharmacologists to integrate theoretical predictions with experimental validation.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-3-sec-butyl-6-methyluracil (Bromacil) |

| 6-methyluracil |

| 5-halouracils |

| Uracil |

| Thymine |

常见问题

Q. How to design a structure-activity relationship (SAR) study for this compound analogs targeting antispasmodic activity?

- Methodological Answer : Systematically vary substituents at positions 3 and 6 (e.g., alkyl chain length, halogenation). Test analogs in ex vivo assays (e.g., guinea pig ileum contraction) and measure IC₅₀ for Ca²⁺ channel blockade. Use multivariate analysis (PCA or PLS) to correlate physicochemical descriptors (ClogP, polar surface area) with activity. Include a positive control (e.g., diltiazem) and assess cytotoxicity in parallel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。